4-chloro-3-fluoro-N'-hydroxybenzenecarboximidamide
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Overview
Description
4-chloro-3-fluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H6ClFN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a benzenecarboximidamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-fluoro-N’-hydroxybenzenecarboximidamide typically involves multi-step organic reactions. One common method starts with the nitration of benzene to introduce a nitro group, followed by halogenation to add chloro and fluoro substituents. The nitro group is then reduced to an amine, which is subsequently converted to the hydroxybenzenecarboximidamide through a series of reactions involving hydroxylamine and other reagents .
Industrial Production Methods
Industrial production of 4-chloro-3-fluoro-N’-hydroxybenzenecarboximidamide involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-fluoro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the hydroxy group to an amine or other functional groups.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-chloro-3-fluoro-N’-hydroxybenzenecarboximidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-hydroxybenzenecarboximidamide: Similar structure but lacks the fluoro group.
3-chloro-4-fluoronitrobenzene: Contains chloro and fluoro groups but has a nitro group instead of hydroxybenzenecarboximidamide.
Uniqueness
4-chloro-3-fluoro-N’-hydroxybenzenecarboximidamide is unique due to the combination of chloro, fluoro, and hydroxy functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H6ClFN2O |
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Molecular Weight |
188.59 g/mol |
IUPAC Name |
4-chloro-3-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClFN2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) |
InChI Key |
ASCQUIGPFUTFHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)F)Cl |
Origin of Product |
United States |
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